4'-Methyl-3-(2-methylphenyl)propiophenone
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKGQZRKKYCKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644004 | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-10-1 | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 3 2 Methylphenyl Propiophenone and Analogous Structures
Overview of Established Propiophenone (B1677668) Synthesis Routes
The synthesis of the basic propiophenone structure is a well-documented area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These foundational strategies are often adapted for the preparation of more complex derivatives like 4'-Methyl-3-(2-methylphenyl)propiophenone.
Friedel-Crafts Acylation and Related Ketone Syntheses
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. libretexts.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as benzene (B151609) or its derivatives, with an acylating agent in the presence of a Lewis acid catalyst. libretexts.org For the synthesis of propiophenone, benzene can be acylated with propanoyl chloride or propionic anhydride (B1165640), with aluminum chloride (AlCl₃) being a commonly employed catalyst. acs.org
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired ketone. wisc.edu While effective, traditional Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, which can lead to significant waste generation. acib.at
Table 1: Key Features of Friedel-Crafts Acylation for Propiophenone Synthesis
| Parameter | Description | Common Reagents/Conditions | Key Considerations |
|---|---|---|---|
| Aromatic Substrate | The benzene ring or its substituted derivative that undergoes acylation. | Benzene, Toluene (B28343) | Substituents on the ring influence reactivity and regioselectivity. |
| Acylating Agent | Provides the acyl group to be introduced onto the aromatic ring. | Propanoyl chloride, Propionic anhydride | Acyl halides are generally more reactive than anhydrides. |
| Catalyst | A Lewis acid that activates the acylating agent. | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) | Typically required in stoichiometric amounts, leading to waste. |
| Solvent | A non-reactive solvent to facilitate the reaction. | Carbon disulfide (CS₂), Nitrobenzene, Dichloromethane | Choice of solvent can influence reaction rate and product isolation. |
Grignard Reagent-Mediated Approaches to Alkyl Phenyl Ketones
Grignard reagents offer a powerful alternative for the synthesis of alkyl phenyl ketones. This organometallic approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile. To synthesize propiophenone, phenylmagnesium bromide can be reacted with propanenitrile, followed by hydrolysis of the resulting imine intermediate.
Another variation involves the reaction of a Grignard reagent with an acyl chloride or an anhydride. For instance, the reaction of p-tolylmagnesium bromide with acetic anhydride can be used to prepare 4'-methylacetophenone, a related ketone. elsevierpure.com Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.
Targeted Synthetic Strategies for Substituted Propiophenone Skeletons
The synthesis of this compound requires a more nuanced approach, focusing on the sequential or convergent construction of the substituted propiophenone skeleton.
Strategies for Constructing the 3-(2-Methylphenyl)propiophenone Moiety
A key challenge in the synthesis of the target molecule is the formation of the 3-(2-methylphenyl)propanoyl group attached to a second aromatic ring. A logical approach involves the preparation of 3-(2-methylphenyl)propanoic acid as a key intermediate. This acid can then be converted to its corresponding acyl chloride, 3-(2-methylphenyl)propanoyl chloride.
This acyl chloride can then be used in a Friedel-Crafts acylation reaction with an appropriately substituted aromatic compound, in this case, toluene, to introduce the 4'-methylphenyl group and form the final ketone. The regioselectivity of this acylation is an important consideration, as the incoming acyl group will be directed by the methyl group already present on the toluene ring, primarily to the para position due to steric hindrance at the ortho positions. libretexts.orgnih.gov
Introduction of the 4'-Methyl Substituent via Aromatic Substitution Reactions
An alternative strategy involves constructing the main propiophenone backbone first and then introducing the 4'-methyl substituent. This approach is generally less direct for this specific target molecule. However, understanding the principles of electrophilic aromatic substitution is crucial for designing syntheses of various substituted propiophenones.
If one were to start with 3-(2-methylphenyl)propiophenone, the introduction of a methyl group onto the unsubstituted phenyl ring would be challenging to control with high regioselectivity. Friedel-Crafts alkylation, the typical method for introducing alkyl groups, is prone to polysubstitution and carbocation rearrangements, making it less suitable for the precise synthesis of a single isomer.
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.
For Friedel-Crafts type reactions, a major focus has been the development of solid acid catalysts to replace traditional Lewis acids like AlCl₃. tandfonline.com Zeolites and sulfated zirconia are examples of solid acids that have shown promise in catalyzing acylation reactions. acib.at These catalysts are often reusable, non-corrosive, and can lead to cleaner reaction profiles. For instance, the acylation of toluene with propionic anhydride has been studied using solid mesoporous superacids, demonstrating an atom-efficient route to 4'-methylpropiophenone (B145568). researchgate.net
Biocatalysis represents another frontier in sustainable synthesis. nih.gov Enzymes, such as acyltransferases, have been identified that can catalyze Friedel-Crafts acylation reactions in aqueous media under mild conditions. acib.atacs.org This approach offers the potential for high selectivity and a significantly reduced environmental footprint. While the application of biocatalysis to the specific synthesis of this compound is still an emerging area, the principles demonstrated with other aromatic ketones suggest its future potential. Photocatalysis is also emerging as a green method for the synthesis of ketones, offering mild reaction conditions and novel reactivity. chemistryviews.org
Table 2: Comparison of Traditional and Advanced Synthetic Approaches
| Approach | Catalyst/Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Friedel-Crafts Acylation | AlCl₃, Acyl Halides/Anhydrides | Well-established, versatile for many substrates. | Stoichiometric catalyst use, corrosive, significant waste. |
| Grignard Synthesis | Organomagnesium Halides, Nitriles/Acyl Derivatives | Strong nucleophiles, effective for C-C bond formation. | Sensitive to moisture and protic functional groups, potential for side reactions. |
| Solid Acid Catalysis | Zeolites, Sulfated Zirconia, Mesoporous Materials | Reusable catalysts, reduced corrosion and waste, often milder conditions. | Catalyst deactivation can be an issue, may require higher temperatures. |
| Biocatalysis | Enzymes (e.g., Acyltransferases) | High selectivity, mild aqueous conditions, environmentally benign. | Limited substrate scope for some enzymes, enzyme stability and cost can be concerns. |
| Photocatalysis | Photosensitizers, Light Source | Mild reaction conditions, unique reactivity pathways. | Can require specialized equipment, scalability may be a challenge. |
Catalytic Oxidation Methods for Ketone Formation from Alcohols
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis and a potential step in the synthesis of propiophenone derivatives from corresponding alcohol precursors. Modern methods have shifted away from stoichiometric, often toxic, oxidants like chromates and permanganates towards more sustainable catalytic systems that use environmentally benign oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). mdpi.com
A variety of transition metal complexes have been developed to catalyze the oxidation of secondary alcohols with high efficiency and selectivity. researchgate.net Ruthenium-based pincer complexes, for instance, have been shown to effectively catalyze the oxidation of secondary alkyl halides to ketones using water as the oxidant, a process that liberates hydrogen gas as the only byproduct. acs.org In one study, the oxidation of (1-chloroethyl)benzene (B1265384) to acetophenone (B1666503) using a Ru-pincer complex achieved an 85% yield. acs.org Similarly, palladium chloride (PdCl₂) in the presence of sodium acetate (B1210297) has been used to homogeneously catalyze the oxidation of secondary alcohols to ketones under mild conditions (ambient temperature and 1 atm of O₂), avoiding the need for more expensive co-catalysts. rsc.org
Another significant advancement is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant. The TEMPO/CuCl system is particularly effective for the oxidation of activated alcohols, such as benzylic types, and can selectively oxidize primary alcohols in the presence of secondary alcohols. amazonaws.com Mechanochemical methods, which use ball milling, have also been applied to TEMPO-based oxidations, offering a solvent-free, eco-friendly alternative that can lead to higher yields and faster reaction times for converting alcohols to ketones and aldehydes. nih.gov
Biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs), presents a highly selective method for alcohol oxidation. mdpi.com While most commonly used for the reduction of ketones, ADHs can catalyze the oxidation of secondary alcohols. This approach is valued for its high selectivity and mild reaction conditions, although it requires strategies for cofactor regeneration. mdpi.com
Table 1: Comparison of Catalytic Systems for the Oxidation of Secondary Alcohols to Ketones This table is interactive and allows for sorting and filtering of the data.
| Catalyst System | Substrate Example | Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ru-pincer complex | (1-Chloroethyl)benzene | Water | Alkaline water/dioxane | 85% | acs.org |
| PdCl₂/NaOAc | trans-3,3,5-trimethylcyclohexanol | O₂ (1 atm) | Ethylene carbonate, 38°C | High | rsc.org |
| TEMPO/CuCl | Benzylic Alcohols | Air/O₂ | Wet Solvents | High | amazonaws.com |
| Fe(NO₃)₃·9H₂O/ABNO | Benzylic Alcohols | Air | CH₃CN | High | nih.gov |
| CoFe₂O₄ Nanoparticles | Benzylic Alcohols | Oxone | Aqueous medium, RT | Good | researchgate.net |
| Alcohol Dehydrogenase | Secondary Alcohols | - | Mild, aqueous | Variable | mdpi.com |
Organometallic Catalysis in C-C Bond Formation
The formation of carbon-carbon (C-C) bonds is the cornerstone of synthesizing complex organic molecules like this compound. Organometallic cross-coupling reactions, recognized with a Nobel Prize in Chemistry, are powerful tools for this purpose, enabling the efficient connection of different molecular fragments. nih.gov These reactions typically involve a transition metal catalyst, most commonly palladium (Pd), nickel (Ni), or copper (Cu), that facilitates the coupling of an organometallic reagent with an organic electrophile. icmpp.ronumberanalytics.com
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Several named reactions fall under this category, distinguished by the organometallic reagent used:
Suzuki-Miyaura Coupling: Uses organoboron reagents (e.g., boronic acids or esters). It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. icmpp.royoutube.com
Negishi Coupling: Employs organozinc reagents. These reagents are more reactive than organoborons but less tolerant of acidic functional groups. nih.govyoutube.com
Stille Coupling: Utilizes organotin reagents. This method is highly versatile and tolerant of most functional groups, but the toxicity of tin compounds is a significant drawback. icmpp.royoutube.com
For the synthesis of a propiophenone derivative, these methods could be used to form the bond between the 2-methylphenyl group and the main propiophenone body. Historically, the synthesis of simpler aryl ketones like 4'-methylpropiophenone is achieved via Friedel-Crafts acylation, where toluene is acylated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. scribd.comscribd.comwikipedia.org However, for more complex, multi-substituted structures, the milder and more selective nature of organometallic cross-coupling reactions is often preferred. nih.gov For instance, copper-catalyzed cross-coupling of organoaluminum reagents with organohalides has been developed as a cost-effective alternative to palladium, showing good tolerance for various substrates without issues like β-hydride elimination. unm.edu
Table 2: Overview of Major Organometallic Cross-Coupling Reactions This table is interactive and allows for sorting and filtering of the data.
| Reaction Name | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Kumada Coupling | Organomagnesium (Grignard) | Pd or Ni | High reactivity | Low functional group tolerance, sensitive to air/moisture | icmpp.royoutube.com |
| Negishi Coupling | Organozinc | Pd or Ni | High reactivity, good yields | Sensitive to acidic protons | nih.govyoutube.com |
| Stille Coupling | Organotin | Pd | High functional group tolerance | Toxicity of tin reagents | icmpp.royoutube.com |
| Suzuki Coupling | Organoboron | Pd | Stable reagents, low toxicity, functional group tolerance | Can require higher temperatures or longer reaction times | icmpp.royoutube.com |
| Hiyama Coupling | Organosilicon | Pd | Low toxicity | Requires an activating agent (e.g., fluoride) | icmpp.ro |
Chemo- and Regioselective Synthesis of Complex Propiophenone Derivatives
The synthesis of a specifically substituted molecule like this compound presents significant challenges in controlling chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the control of where on a molecule a reaction occurs.
A classic example of regioselectivity is the Friedel-Crafts acylation of toluene to produce 4'-methylpropiophenone. The methyl group on toluene is an ortho-, para-director, meaning the incoming acyl group can add at the position adjacent (ortho) or opposite (para) to the methyl group. Under thermodynamic control, the para-substituted product (4'-methylpropiophenone) is heavily favored over the ortho-isomer due to reduced steric hindrance. scribd.com Studies using solid acid catalysts like UDCaT-5 have demonstrated high selectivity for the para-isomer. scribd.com
For more complex derivatives, achieving high selectivity is more challenging. For example, constructing the 3-(2-methylphenyl) substituent on the propiophenone core requires precise control. A strategy might involve a directed ortho-metalation, where a directing group on the propiophenone guides a metalating agent (like an organolithium reagent) to the adjacent position, which can then react with an electrophile. mdpi.com
Alternatively, a multi-step approach using cross-coupling reactions provides a powerful way to control regiochemistry. One could start with a di-halogenated benzene derivative and perform sequential, selective cross-coupling reactions to introduce the different substituents at the desired positions. The development of highly selective catalytic systems is crucial for the success of such strategies. nih.gov For instance, Pd-catalyzed cross-coupling reactions have been used for the N-1 selective arylation of dihydrouracil, demonstrating how catalyst/ligand systems can be tuned to achieve high regioselectivity in complex settings. nih.gov The choice of solvent can also dramatically influence regioselectivity, as seen in the synthesis of substituted pyrazoles where aprotic solvents with strong dipole moments significantly favored one isomer over another. organic-chemistry.org These principles are directly applicable to the synthesis of complex propiophenone derivatives, where controlling the substitution pattern on the aromatic rings is paramount. nih.gov
Advanced Spectroscopic and Analytical Characterization of 4 Methyl 3 2 Methylphenyl Propiophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy identifies the different types of protons in a molecule, their relative numbers, and their connectivity. For 4'-Methyl-3-(2-methylphenyl)propiophenone, one would expect to observe distinct signals corresponding to the aromatic protons on the two separate phenyl rings, the methylene (B1212753) protons of the propane (B168953) chain, and the protons of the two methyl groups. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would be critical for structural assignment. However, specific experimental ¹H NMR data for this compound is not available in the provided search results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. A spectrum for this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the propane chain, and the methyl carbons. The chemical shifts of these signals are indicative of the carbon's electronic environment. Specific experimental ¹³C NMR data is required for a complete analysis but is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex structures.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the molecular structure, such as those in the ethyl-substituted propiophenone (B1677668) backbone and within the substituted aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting different fragments of the molecule, for instance, linking the protons on the 4'-methylphenyl ring to the carbonyl carbon.
A detailed analysis based on these techniques requires the actual 2D spectra, which are not available.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a vital analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound (C₁₇H₁₈O), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass (238.135765). Specific HRMS data from an experimental analysis is not available.
Analysis of Characteristic Fragmentation Patterns
In mass spectrometry, molecules are ionized and break apart into characteristic fragments. Analyzing these fragments helps to confirm the structure. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the bond between the carbonyl group and the adjacent carbon, which could lead to the formation of a 4-methylbenzoyl cation (m/z 119).
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is less common in this specific structure.
Cleavage of the bond between the two phenyl-bearing fragments.
A detailed analysis of the fragmentation pattern requires an experimental mass spectrum, which is not available in the public domain.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the covalent bonds and functional groups within a molecule. By measuring the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, a unique spectral fingerprint of the compound can be obtained.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. upi.edu An infrared spectrum reveals the vibrational modes of a molecule, with specific bonds absorbing IR radiation at characteristic frequencies. ucdavis.edu
For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone. This stretching vibration typically appears in the range of 1650-1750 cm⁻¹. researchgate.net For aromatic ketones like 4'-methylpropiophenone (B145568), this peak is specifically observed around 1680-1690 cm⁻¹, and a similar value is expected for the title compound.
The presence of the two substituted aromatic rings (a 4-methylphenyl group and a 2-methylphenyl group) gives rise to several other characteristic bands. Aromatic C-H stretching vibrations are generally observed in the region of 3000-3100 cm⁻¹. chemicalbook.com In-plane and out-of-plane C-H bending vibrations, which can help confirm the substitution pattern of the benzene (B151609) rings, typically lie in the regions of 1000–1300 cm⁻¹ and 675–1000 cm⁻¹, respectively. chemicalbook.com The aliphatic C-H stretching from the methyl groups and the ethyl bridge would be found just below 3000 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound This table presents expected values based on the analysis of its constituent functional groups and related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1690 - 1670 | Strong |
| Aromatic C=C Stretch (Ring) | 1600 - 1450 | Medium |
| C-H Bending (In-plane & Out-of-plane) | 1300 - 675 | Medium to Strong |
Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations but with different selection rules. core.ac.uk While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. core.ac.uk This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the carbon skeleton of aromatic rings. rsc.org
In the analysis of this compound, Raman spectroscopy would clearly show the vibrations of the aromatic rings. The benzene ring breathing modes and stretching vibrations are expected to produce strong signals. nih.gov For instance, the symmetric stretching of the benzene ring often appears as a strong band around 1600 cm⁻¹. nih.gov While the polar carbonyl group is typically a weak scatterer in Raman spectroscopy, its signal can still be detected. This complementary data aids in the comprehensive structural confirmation of the molecule. core.ac.uk
Table 2: Expected Raman Shifts for this compound This table presents expected values based on theoretical calculations and experimental data for similar aromatic compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1690 - 1670 | Weak |
| Aromatic Ring Stretch (Breathing Mode) | 1610 - 1580 | Strong |
| Aromatic Ring Stretch | ~1000 | Strong |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is an essential tool for separating a target compound from unreacted starting materials, byproducts, and other impurities. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Gas chromatography-mass spectrometry (GC-MS) is a premier analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. jmchemsci.comjmchemsci.com It is ideally suited for compounds like this compound, which are sufficiently volatile and thermally stable to be vaporized without decomposition.
In a typical GC-MS analysis, the compound is separated from other volatile components on a capillary column (e.g., a non-polar DB-1 or HP-5 column) based on its boiling point and affinity for the column's stationary phase. swgdrug.org The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions. swgdrug.org
After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of these fragments. The fragmentation pattern is a unique fingerprint that allows for structural elucidation. For this compound, key fragments would be expected from the alpha-cleavage characteristic of ketones, leading to the formation of a stable 4-methylbenzoyl acylium ion and fragments corresponding to the loss of the 2-methylbenzyl group.
Table 3: Predicted Major Mass Fragments in GC-MS for this compound This table outlines the expected m/z values for key fragments based on the principles of mass spectrometry.
| Fragment Ion (Structure) | Predicted m/z | Origin |
|---|---|---|
| [M]⁺ (Molecular Ion) | 238 | Intact ionized molecule |
| [CH₃C₆H₄CO]⁺ (4-Methylbenzoyl) | 119 | Alpha-cleavage |
| [CH₃C₆H₄]⁺ (Tolyl) | 91 | Loss of CO from acylium ion |
| [CH₃C₆H₄CH₂]⁺ (2-Methylbenzyl) | 105 | Cleavage of the bond between carbonyl and adjacent CH₂ |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. nih.gov It is also widely used for the quantitative analysis and purity determination of pharmaceutical intermediates and final products. policija.si
For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. A non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. policija.si A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with varying polarities. policija.si Detection is commonly achieved using a UV detector, as the aromatic rings and carbonyl group in the molecule are strong chromophores.
Purity assessment is performed by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high percentage area for the main peak (e.g., >98%) indicates high purity. caymanchem.com
Table 4: Typical HPLC Parameters for Analysis of Aromatic Ketones This table provides a representative set of conditions for the HPLC analysis of compounds similar to this compound.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic acid) |
| Mobile Phase B | Acetonitrile or Methanol (often with 0.1% formic acid) |
| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm) |
Computational Chemistry and Theoretical Investigations of 4 Methyl 3 2 Methylphenyl Propiophenone
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular geometry, stability, and reactivity. However, no dedicated studies applying these methods to 4'-Methyl-3-(2-methylphenyl)propiophenone were found.
Density Functional Theory (DFT) Studies on Geometry Optimization and Electronic States
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov A typical DFT study involves optimizing the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface) and calculating its electronic state properties. researchgate.net This process yields important parameters such as bond lengths, bond angles, and dihedral angles.
Despite searching for research on this compound, no studies detailing its optimized geometry or electronic states using DFT methods like B3LYP with a specific basis set (e.g., 6-311G++) were identified in the available literature. mdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemicalbook.comnist.gov The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are crucial for predicting a molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. chemicalbook.com A large HOMO-LUMO gap generally implies high stability and low reactivity.
No FMO analysis, including calculations of HOMO-LUMO energies and the corresponding energy gap for this compound, has been reported in the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. nih.govsielc.com The MEP map uses a color scale to indicate electron-rich regions (electrophilic attack sites, typically colored red) and electron-poor regions (nucleophilic attack sites, typically colored blue). nih.gov This allows for the identification of sites prone to electrostatic interactions.
A search for MEP studies on this compound yielded no results. Therefore, no visual or quantitative data on its electrostatic potential is available.
Conformational Analysis and Molecular Modeling
Conformational analysis is essential for understanding the behavior of flexible molecules, which can exist in multiple spatial arrangements (conformers). Molecular modeling techniques are employed to explore these conformations and their relative energies.
Potential Energy Surface Scans for Stable Conformations
Potential Energy Surface (PES) scans are performed to systematically explore the conformational space of a molecule. By rotating specific dihedral angles and calculating the energy at each step, researchers can identify low-energy, stable conformers and the energy barriers between them.
No studies involving PES scans to determine the stable conformers of this compound were found.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and dynamic behavior. uni.lu These simulations can reveal how a molecule behaves in different environments (e.g., in a solvent) and how its shape fluctuates, which is crucial for understanding its interactions with other molecules. researchgate.net
There is no published research available that has conducted Molecular Dynamics simulations on this compound to investigate its conformational flexibility.
Prediction and Interpretation of Spectroscopic Data
Detailed computational studies predicting the complete spectroscopic profile of this compound are not extensively available in the public domain. However, the principles of computational chemistry, particularly Density Functional Theory (DFT), allow for the theoretical prediction of various spectroscopic data, which can be correlated with experimental findings for structural elucidation. researchgate.netnih.gov
Generally, computational methods such as DFT with appropriate basis sets (e.g., B3LYP/6-311++G(2d,2p)) are employed to optimize the molecular geometry of a compound in its ground state. researchgate.netnih.gov Following optimization, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to better match experimental data due to the method's approximations and the anharmonic nature of real vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra.
For mass spectrometry (MS), computational approaches can help predict fragmentation patterns. By calculating the energies of various fragment ions, it is possible to rationalize the observed mass spectrum and understand the molecule's fragmentation pathways upon ionization.
While specific, published tables of predicted vs. experimental spectroscopic data for this compound are scarce, the table below illustrates a hypothetical comparison based on typical accuracies of such computational methods for similar organic molecules.
Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Propiophenone (B1677668) Derivative
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical) |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 6.8 - 7.5 | 7.0 - 7.6 |
| -CH₂- Protons | 2.9 - 3.2 | 3.05 |
| -CH₃ Protons (Aryl) | 2.3 - 2.5 | 2.40 |
| ¹³C NMR (ppm) | ||
| Carbonyl Carbon | 198 - 202 | 200.5 |
| Aromatic Carbons | 125 - 145 | 127 - 144 |
| -CH₂- Carbon | 30 - 35 | 31.7 |
| -CH₃ Carbon (Aryl) | 20 - 22 | 21.3 |
| IR (cm⁻¹) | ||
| C=O Stretch | 1670 - 1690 | 1685 |
| Aromatic C-H Stretch | 3000 - 3100 | 3050 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2975 |
Note: The data in this table are illustrative for a generic propiophenone structure and not specific to this compound. They serve to demonstrate the expected correlation between computationally predicted and experimentally observed spectroscopic values.
Computational Studies of Reaction Mechanisms and Pathways
Theoretical investigations into the reaction mechanisms involving this compound are not widely documented. However, computational chemistry provides powerful tools to explore the intricate details of chemical reactions, including identifying transition states, intermediates, and determining the most energetically favorable pathways. rsc.orgvub.benih.gov
For instance, in reactions such as the Friedel-Crafts acylation to synthesize related ketones like 4'-Methylpropiophenone (B145568), DFT calculations can elucidate the mechanism. chemicalbook.com These studies can model the formation of the acylium ion intermediate and the subsequent electrophilic aromatic substitution, providing insights into the reaction's kinetics and regioselectivity. chemicalbook.com
Computational studies on other reactions, such as aldol-Tishchenko reactions, have used DFT to understand the origins of stereoselectivity. researchgate.net By calculating the energies of different transition states and product diastereomers, researchers can rationalize why a particular stereochemical outcome is favored. Such studies often reveal that subtle steric or electronic effects, like the presence of a methyl group on the phenyl ring, can significantly influence the reaction pathway. researchgate.net
The general approach for studying a reaction mechanism computationally involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.
Calculating Energies: Determining the relative energies of these stationary points to map out the reaction profile.
Frequency Analysis: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the intended reactant and product.
While a specific computational study for a reaction involving this compound is not available, the principles are broadly applicable. For example, a hypothetical study on its reduction could compare different pathways, such as direct hydride attack on the carbonyl carbon versus a single-electron transfer mechanism, to determine the most likely route under specific reaction conditions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Propiophenone Derivatives
Influence of Substituent Position and Electronic Effects on Molecular Interactions
The placement and nature of substituents on the propiophenone (B1677668) scaffold are critical determinants of its interaction with biological targets or its chemical reactivity. In the case of 4'-Methyl-3-(2-methylphenyl)propiophenone, two methyl groups are key substituents on the two aromatic rings. The properties of these rings can be significantly altered by the electronic and steric characteristics of such groups. researchgate.net
Methyl groups, while simple, exert profound effects on a molecule's properties through a combination of steric and electronic contributions. nih.gov
Electronic Effects: A methyl group is considered an electron-donating group (EDG) primarily through an inductive effect (+I). wikipedia.org It pushes electron density into the aromatic ring, making the ring more nucleophilic. wikipedia.org In this compound, the methyl group at the 4'-position of the benzoyl moiety increases electron density on the ring and can influence the reactivity of the adjacent carbonyl group. This electron-donating nature can affect interactions with biological targets. learncbse.in For instance, studies on related structures have shown that electron density modulation is a key factor in their biological activity. learncbse.in
Steric Effects: Steric effects relate to the spatial arrangement of atoms and the repulsions that occur when they are brought into close proximity. numberanalytics.com The methyl group at the 2-position (ortho position) of the second phenyl ring in this compound introduces significant steric hindrance. This bulkiness can prevent the molecule from adopting a planar conformation and can impede its approach to a target binding site. numberanalytics.comutdallas.edu Research on other aromatic compounds has consistently shown that bulky ortho-substituents can dramatically alter reaction rates and receptor binding affinities by physically blocking interaction sites. numberanalytics.comacs.org The "magic methyl" effect in drug discovery often highlights how adding a methyl group can drastically alter pharmacodynamic properties through such steric and conformational influences. nih.gov
| Parameter | Value/Description | Significance |
|---|---|---|
| Electronic Effect | Electron-donating (+I effect) | Increases electron density in the aromatic ring, modulating the reactivity of the ring and adjacent functional groups like the carbonyl. wikipedia.org |
| Hammett Constant (σp) | -0.17 | Quantifies the electron-donating ability of a methyl group at the para position, indicating its influence on reaction rates and equilibria. |
| Steric Effect | Causes steric hindrance or van der Waals repulsion. | Influences molecular conformation and can block access to binding sites, affecting biological activity. numberanalytics.com |
| van der Waals Radius | ~2.0 Å | Defines the space occupied by the methyl group, which is critical for assessing potential steric clashes. nih.gov |
| Hydrophobicity | Increases lipophilicity (LogP). | Can enhance membrane permeability and hydrophobic interactions within a receptor pocket. nih.gov |
The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Substituents on the propiophenone scaffold can restrict the rotation around single bonds, favoring certain conformations over others. imperial.ac.uk
Rational Design Principles for Modulating Propiophenone Derivative Properties
Rational design uses the insights gained from SAR and QSAR studies to make targeted modifications to a lead compound, like this compound, to enhance its desired properties. researchgate.net This approach is a cornerstone of modern medicinal chemistry and materials science. nih.gov
Based on the analysis of propiophenone derivatives, several design principles can be formulated:
Modifying Electronic Properties: If a QSAR model indicates that higher electron density on the benzoyl ring is beneficial, the 4'-methyl group could be retained or replaced with an even stronger electron-donating group. Conversely, if reduced electron density is desired, it could be replaced by an electron-withdrawing group like a halogen or a nitro group. mdpi.com
Optimizing Steric Interactions: The steric bulk from the 2-methylphenyl group significantly influences conformation. 3D-QSAR contour maps could reveal whether this bulk is beneficial or detrimental. If it is detrimental, a rational approach would be to synthesize analogs where the methyl group is moved to the 3- or 4-position, or replaced with a smaller atom like hydrogen or fluorine, to reduce steric clash and allow for a different binding orientation. nih.govnih.gov
Exploring Bioisosteric Replacements: The methyl groups or even the phenyl rings themselves could be replaced by bioisosteres—groups with similar steric and electronic properties—to fine-tune activity or improve other properties like metabolic stability. nih.gov For example, a phenyl ring could be replaced with a thiophene (B33073) or pyridine (B92270) ring. nih.gov
By integrating the information from SAR and QSAR, scientists can move beyond random screening and design new propiophenone analogs with a higher probability of success. researchgate.net
Strategy for Targeted Molecular Modifications and Analog Synthesis
The development of new, more effective therapeutic agents often relies on the systematic modification of a lead compound. For this compound, a targeted molecular modification strategy would involve the synthesis of a series of analogs to explore the impact of structural changes on its biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, helps in identifying the key chemical features, or pharmacophores, responsible for the compound's effects.
The core structure of this compound offers several sites for modification. These include the 4'-methyl group on the phenyl ring, the carbonyl group of the propiophenone backbone, and the 2-methylphenyl substituent. A systematic approach to modifying these sites would allow researchers to probe the steric, electronic, and hydrophobic requirements for optimal activity.
Table 1: Potential Molecular Modifications of this compound and Their Rationale
| Modification Site | Proposed Modification | Rationale |
| 4'-Methyl Group | Substitution with other alkyl groups (e.g., ethyl, isopropyl), halogens (e.g., -F, -Cl), or electron-donating/withdrawing groups. | To investigate the influence of steric bulk and electronic effects on the phenyl ring. |
| Carbonyl Group | Reduction to a hydroxyl group, or replacement with a thiocarbonyl group. | To assess the importance of the carbonyl moiety for hydrogen bonding or other interactions. |
| 2-Methylphenyl Group | Altering the position of the methyl group (e.g., to 3- or 4-position), or introducing other substituents. | To explore the impact of the spatial arrangement and electronic properties of this part of the molecule. |
The synthesis of these analogs can be achieved through established organic chemistry reactions. For instance, modifications on the phenyl rings can be introduced using Friedel-Crafts acylation or by starting with appropriately substituted benzaldehydes for a Claisen-Schmidt condensation to form chalcone (B49325) precursors, which can then be reduced to the corresponding propiophenones.
Once synthesized, these analogs would be subjected to biological screening to determine their activity. The results of these screenings, when compiled and compared, form the basis of the SAR. For example, if analogs with electron-withdrawing groups at the 4'-position show increased activity, it would suggest that this electronic feature is beneficial for the compound's biological function.
Ligand-Based Design Approaches in Molecular Optimization
In the absence of a known 3D structure of the biological target, ligand-based design approaches are invaluable for molecular optimization. These methods rely on the information derived from a set of active molecules to develop a model that predicts the activity of new, untested compounds. For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) studies would be a key component of this strategy.
QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov These properties, known as molecular descriptors, can be categorized as electronic, steric, hydrophobic, or topological.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Propiophenone Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution within the molecule. |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP | Quantifies the molecule's lipophilicity. |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of atoms. |
A typical QSAR study would involve the following steps:
Data Set Selection: A series of analogs of this compound with their corresponding biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
The resulting QSAR model can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening significantly reduces the time and resources required for drug discovery.
Furthermore, pharmacophore modeling, another ligand-based technique, can be employed. A pharmacophore model is a 3D arrangement of the essential features of a molecule that are responsible for its biological activity. By aligning the most active analogs of this compound, a common pharmacophore hypothesis can be generated. This hypothesis can then be used as a 3D query to search large chemical databases for novel compounds that fit the model and are therefore likely to be active.
Mechanistic Studies on the Molecular Transformations of Propiophenone Scaffolds
In Vitro Investigations of Molecular Interactions
In vitro studies are fundamental to elucidating the interactions of a molecule with biological macromolecules, providing insights into potential mechanisms of action without the complexities of a whole-organism system.
Enzyme Interaction Studies and Binding Mechanisms
The interaction of small molecules like 4'-Methyl-3-(2-methylphenyl)propiophenone with enzymes is a key area of investigation. While specific inhibitory data on this exact molecule is not prevalent in public literature, studies on analogous acetophenone (B1666503) and propiophenone (B1677668) derivatives provide a framework for understanding these interactions. Research on various acetophenone derivatives has demonstrated their potential as inhibitors for enzymes such as α-glycosidase, carbonic anhydrases (hCA I and II), and acetylcholinesterase (AChE). nih.gov
The primary methods to characterize these interactions include:
Enzymatic Assays: These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. This allows for the determination of key kinetic parameters, such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), which quantify the inhibitor's potency. nih.gov For example, studies on acetophenone derivatives have reported Kᵢ values across a micromolar range for various metabolic enzymes. nih.gov
Molecular Docking: This computational technique models the interaction between a ligand (the small molecule) and the active site of a target enzyme. nih.gov It predicts the preferred binding orientation and conformation of the molecule, helping to understand the basis of its inhibitory activity. The binding affinity is estimated through scoring functions, which correlate with experimental data. For instance, docking studies on inhibitors with human α-galactosidase and acetylcholinesterase have been used to rationalize their biological activity. nih.gov Key interactions often involve hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues in the enzyme's binding pocket. nih.govresearchgate.net
The binding mechanism for a propiophenone derivative would be influenced by its structural features: the ketone carbonyl, the aromatic rings, and the alkyl chain. The methyl groups on both phenyl rings of this compound would likely engage in hydrophobic interactions within an enzyme's active site, while the ketone's oxygen atom could act as a hydrogen bond acceptor.
Interactive Table 1: Examples of Enzyme Inhibition by Acetophenone Derivatives This table presents example data from studies on analogous compounds to illustrate the types of findings from enzyme interaction studies.
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) (µM) |
| Acetophenone Derivatives | α-Glycosidase | 168 - 304 |
| Acetophenone Derivatives | Acetylcholinesterase (AChE) | 71 - 144 |
| Acetophenone Derivatives | Carbonic Anhydrase I (hCA I) | 556 - 1044 |
| Acetophenone Derivatives | Carbonic Anhydrase II (hCA II) | 599 - 946 |
| Source: Based on findings from reference nih.gov |
Receptor Binding Profile Analysis (General Methodologies)
Determining the receptor binding profile of a small molecule is crucial for understanding its pharmacological potential. General methodologies applicable to compounds like this compound involve a combination of computational and experimental techniques to identify and characterize interactions with protein receptors. nih.gov
Computational Prediction: Initial screening often involves computational models that predict binding sites based on protein sequence or structure. Algorithms like SmoPSI use machine learning (e.g., XGBoost) on features derived from protein sequences, such as the position-specific scoring matrix (PSSM) and physicochemical properties of amino acids, to predict small molecule binding sites with high accuracy. nih.gov Such methods are valuable for generating initial hypotheses about potential protein targets.
Affinity-Based Experimental Methods: These techniques provide quantitative data on binding affinity (Kᴅ), kinetics (kₐ, kₔ), and thermodynamics. mdpi.com
Surface Plasmon Resonance (SPR): SPR is a label-free method that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. mdpi.com It allows for real-time monitoring of the interaction between an immobilized receptor and a small molecule analyte, providing detailed kinetic and affinity data. biosensingusa.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS).
Global and Comparative Analysis: Large-scale analysis compares the binding of small molecules across related protein targets, such as orthologs (e.g., human vs. rat) and paralogs. nih.gov This approach helps to understand the conservation of binding and predict cross-species activity or selectivity within a protein family. Generally, small molecule binding is highly conserved between human and rat orthologs, while paralogs show greater divergence related to their sequence identity. nih.gov
For this compound, these methodologies would be applied to screen it against a panel of known receptors to identify potential interactions and characterize the affinity and kinetics of any significant binding events.
Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is largely dictated by the ketone functionality and the adjacent aryl and alkyl groups.
Oxidative Rearrangements of Arylalkyl Ketones
Arylalkyl ketones, including propiophenones, are known to undergo oxidative rearrangement to yield α-arylalkanoic acids, a transformation of significant synthetic interest. umich.eduwordalchemytranslation.com This reaction typically proceeds via a 1,2-aryl shift mechanism. researchgate.net
A common method employs hypervalent iodine reagents, such as iodic acid (HIO₃), in the presence of an alcohol like methanol. umich.eduamanote.com The proposed mechanism involves the following key steps:
Enolization/Ketalization: The ketone is converted to an enol or a ketal intermediate under acidic conditions.
Oxidation: The hypervalent iodine reagent oxidizes the α-carbon, forming an intermediate that facilitates the rearrangement.
1,2-Aryl Shift: The aryl group attached to the carbonyl carbon migrates to the adjacent α-carbon. This is the key rearrangement step.
Hydrolysis/Esterification: The resulting intermediate is hydrolyzed or, in the presence of an alcohol solvent, converted directly to the corresponding ester.
For propiophenones, this reaction yields α-phenylpropanoic acid derivatives. umich.edu The efficiency and yield of the reaction can be influenced by the electronic nature of the substituents on the aryl ring. researchgate.net
Interactive Table 2: Oxidative Rearrangement of Propiophenones with Iodic Acid This table is based on general findings for propiophenone scaffolds.
| Substrate | Product | Yield (%) |
| Propiophenone | Methyl 2-phenylpropanoate | 90 |
| 4'-Methoxypropiophenone | Methyl 2-(4-methoxyphenyl)propanoate | 91 |
| 4'-Chloropropiophenone | Methyl 2-(4-chlorophenyl)propanoate | 85 |
| Source: Based on findings from reference umich.eduresearchgate.net |
Reductive Pathways of Ketone Functionalities
The ketone group is readily susceptible to reduction, leading to a variety of products depending on the reagents and conditions used.
Reduction to Alcohols: The most common reductive pathway is the conversion of the ketone to a secondary alcohol. This can be achieved using a wide range of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In the context of metabolism, this reduction is a primary pathway for propiophenones, yielding the corresponding 1-phenyl-1-propanol (B1198777) derivative. nih.gov Introducing steric hindrance adjacent to the ketone can attenuate the rate of this metabolic reduction. acs.org
Reductive Amination: This pathway converts a ketone into an amine. The reaction typically proceeds by first forming an imine or iminium ion intermediate through reaction with ammonia (B1221849) or a primary/secondary amine under mild acidic conditions. youtube.com This intermediate is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is particularly effective because it is less reactive towards the starting ketone compared to the iminium ion intermediate. youtube.com
Nickel-Catalyzed Reductive Addition: Recent advances have demonstrated the nickel-catalyzed enantioselective reductive addition of aryl halides to ketones. acs.org This method allows for the formation of chiral tertiary alcohols from ketones, proceeding under mild conditions with a reductant such as manganese metal. acs.org
Biotransformation Pathways (Mechanism-focused, avoiding in vivo or human data)
Biotransformation refers to the enzyme-mediated chemical alteration of compounds. youtube.comissx.org For propiophenone scaffolds, these pathways primarily aim to increase the molecule's polarity, facilitating its eventual elimination. nih.gov The major biotransformation reactions are categorized as Phase I and Phase II.
Phase I Reactions: These reactions introduce or expose functional groups. For a compound like this compound, the main Phase I pathways are oxidation and reduction. nih.gov
Reduction: As mentioned previously, the reduction of the ketone carbonyl to a secondary alcohol is a major metabolic route for propiophenones. nih.gov This reaction is often catalyzed by cytosolic enzymes such as aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), which utilize NADPH as a cofactor. bioivt.com
Oxidation (Hydroxylation): The molecule can undergo hydroxylation at various positions. Aliphatic hydroxylation of the propyl chain is a significant pathway for propiophenone. nih.gov This is typically catalyzed by membrane-bound cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, which use molecular oxygen and NADPH. nih.gov Aromatic hydroxylation on either of the phenyl rings is also a possible metabolic route.
Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the functional group introduced during Phase I. If this compound is first reduced to its corresponding alcohol, the newly formed hydroxyl group can be conjugated with molecules like glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs). bioivt.com These reactions dramatically increase the water solubility of the metabolite.
Hydroxylation and Oxidation Mechanisms of Alkyl and Aromatic Moieties
The initial phase of metabolism for compounds like this compound predominantly involves oxidative processes catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These reactions introduce or unmask functional groups, thereby increasing the polarity of the molecule.
The presence of methyl groups on both aromatic rings of this compound provides primary sites for hydroxylation. Studies on the metabolism of various xenobiotics containing methyl-substituted aromatic rings have shown that CYP enzymes readily oxidize the benzylic carbon to form a hydroxymethyl group. nih.gov This initial metabolite can then undergo further oxidation to yield an aldehyde and subsequently a carboxylic acid. For instance, research on the metabolism of alkyl-substituted polycyclic aromatic hydrocarbons has demonstrated a metabolic shift towards oxidation of the alkyl side chain over the aromatic ring itself. nih.gov
The aromatic rings of the propiophenone scaffold are also susceptible to hydroxylation, although this is often a less favored pathway when easily oxidizable alkyl groups are present. nih.gov When aromatic hydroxylation does occur, it can happen at various positions on the phenyl rings, leading to the formation of phenolic metabolites. The specific regioselectivity of this hydroxylation is determined by the substrate's orientation within the active site of the particular CYP isozyme involved. nih.gov
Furthermore, the propiophenone side chain itself can be a target for metabolic enzymes. In vitro studies on the parent compound, propiophenone, have identified aliphatic C-hydroxylation as a significant metabolic pathway. nih.gov This can lead to the formation of various hydroxylated and subsequently oxidized products.
The major metabolic pathways for the oxidation of this compound are summarized in the table below.
| Metabolic Pathway | Description | Key Enzymes | Resulting Functional Group |
| Benzylic Hydroxylation | Oxidation of the methyl groups on the aromatic rings to form hydroxymethyl derivatives. | Cytochrome P450 | -CH₂OH |
| Further Oxidation of Hydroxymethyl Group | Subsequent oxidation of the hydroxymethyl group to an aldehyde and then to a carboxylic acid. | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | -CHO, -COOH |
| Aromatic Hydroxylation | Introduction of a hydroxyl group directly onto one of the aromatic rings. | Cytochrome P450 | Phenolic -OH |
| Aliphatic Hydroxylation | Hydroxylation of the ethyl side chain of the propiophenone core. | Cytochrome P450 | -OH on the side chain |
Conjugation Reactions in Biotransformation Processes
Following Phase I metabolism, the newly introduced polar functional groups on this compound and its metabolites serve as handles for Phase II conjugation reactions. uomus.edu.iq These reactions involve the attachment of endogenous molecules, which significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body. uomus.edu.iq
The primary conjugation pathways for the hydroxylated metabolites of this compound are glucuronidation and sulfation. nih.gov
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group. mdpi.com This is a common pathway for the detoxification of phenolic compounds. nih.gov The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine or bile.
Sulfation , mediated by sulfotransferases (SULTs), involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. nih.gov This is another major pathway for the metabolism of phenolic compounds and, similar to glucuronidation, it enhances water solubility and promotes excretion. nih.govresearchgate.net
The carboxylic acid metabolites, formed from the oxidation of the methyl groups, can also undergo conjugation. One of the key pathways for carboxylic acid-containing xenobiotics is the formation of acyl-glucuronides.
The following table summarizes the principal conjugation reactions involved in the biotransformation of this compound metabolites.
| Conjugation Reaction | Substrate Functional Group | Key Enzymes | Conjugate Formed |
| Glucuronidation | Phenolic -OH, Alcoholic -OH | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |
| Sulfation | Phenolic -OH, Alcoholic -OH | Sulfotransferases (SULTs) | O-sulfate |
| Acyl-Glucuronidation | Carboxylic acid (-COOH) | UDP-glucuronosyltransferases (UGTs) | Acyl-glucuronide |
Advanced Research Applications and Future Perspectives for Substituted Propiophenones
Role as Intermediates in Complex Organic Synthesis
The utility of substituted propiophenones, such as 4'-Methylpropiophenone (B145568), as key intermediates is a cornerstone of their application in organic synthesis. chemicalbook.comguidechem.com Their structural simplicity and defined reactivity allow them to serve as foundational scaffolds for constructing more complex molecules. chemicalbook.com This makes them pivotal in both academic research for exploring new synthetic pathways and in industrial settings for producing valuable chemical entities. chemicalbook.comguidechem.com
Aryl ketones are recognized as attractive and versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are core structures in many natural products and drug molecules. nih.govbohrium.com The development of new synthetic methods has made it easier to convert aryl ketones into these complex scaffolds. nih.gov
Specifically, 4'-Methylpropiophenone is a documented starting material for a variety of compounds:
Pharmaceuticals : It is a known intermediate in the synthesis of the muscle relaxant Tolperisone. guidechem.comsafrole.com
Urea (B33335) Derivatives : It can be used as a building block to synthesize N-(4-Chlorophenyl)-N′-[1-(4-methylphenyl)propyl]urea, a compound investigated for its potential as a CRAC channel inhibitor. guidechem.com
Organometallic Complexes : The compound serves as a precursor for creating mono and trinuclear cobaloxime/organocobaloxime complexes, which have applications as catalysts for synthesizing cyclic carbonates. guidechem.com
The general class of aryl ketones, to which 4'-Methylpropiophenone belongs, is instrumental in forming numerous heterocyclic systems, including benzo-fused heterocycles, through reactions like intramolecular α-arylation. conicet.gov.aracs.org This versatility underscores their importance as foundational synthons in medicinal and synthetic chemistry. nih.govnih.gov
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov This methodology is prized for its step-economy and for generating molecular complexity rapidly, making it a valuable tool in drug discovery. nih.gov
Ketones are common components in many foundational MCRs. The carbonyl group of a substituted propiophenone (B1677668) provides the electrophilic site necessary for participation in these cascade reactions. Two classic examples where a ketone like 4'-Methylpropiophenone could serve as a key reactant include:
The Biginelli Reaction : This three-component reaction typically involves an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones, a class of compounds with significant pharmaceutical applications, including as calcium channel blockers. wikipedia.orgorganic-chemistry.org While a β-ketoester is the classic carbonyl component, variations of this reaction can utilize other ketones, where the ketone would provide the carbon backbone between the nitrogen atoms of the urea component and the aryl group from the aldehyde. wikipedia.org The reaction proceeds through a series of bimolecular reactions, often catalyzed by a Brønsted or Lewis acid. wikipedia.orgorganic-chemistry.org
The Hantzsch Pyridine (B92270) Synthesis : In this MCR, an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) react to form dihydropyridines. wikipedia.orgorganic-chemistry.org These products can then be aromatized to pyridines. wikipedia.org The Hantzsch reaction is crucial for producing important pharmaceutical compounds, such as the calcium channel blocker Nifedipine. wikipedia.org A ketone can take the place of one of the β-ketoester components, leading to different substitution patterns on the resulting pyridine ring.
The ability of the propiophenone scaffold to participate in such reactions highlights its utility in generating diverse molecular libraries for pharmaceutical and chemical research.
Emerging Research Directions and Methodological Innovations
Research continues to find novel applications and greener synthetic methods for propiophenone derivatives. Innovations focus on improving synthetic efficiency and developing sustainable processes, particularly through biotechnology.
A significant trend in modern chemistry is the use of biocatalysis to perform chemical transformations with high selectivity and under environmentally benign conditions. nih.govscielo.org.mx Enzymes such as oxidoreductases (including dehydrogenases and reductases) are increasingly used for the reduction of carbonyl compounds. nih.gov
The biocatalytic reduction of prochiral ketones, like substituted propiophenones, is of high interest because it can produce chiral alcohols with excellent enantioselectivity. nih.govgeorgiasouthern.edu These chiral alcohols are valuable intermediates for pharmaceuticals and other fine chemicals. georgiasouthern.edu This enzymatic approach offers a powerful alternative to traditional chemical methods that may require toxic metal catalysts or harsh reaction conditions. georgiasouthern.edu Research in this area focuses on discovering new enzymes with desired activity and stability, as well as combining them with other catalytic systems in one-pot cascade reactions to build molecular complexity efficiently. entrechem.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The design of novel compounds has traditionally been an intuition-driven and resource-intensive process. AI is revolutionizing this field by enabling the rapid in silico design and evaluation of vast numbers of potential molecules. researchgate.netarxiv.org For the propiophenone scaffold, AI can be leveraged to explore chemical space and identify new derivatives with optimized biological activities or material properties. nih.gov
Predictive Modeling and Virtual Screening: A primary application of machine learning in compound design is the development of Quantitative Structure-Activity Relationship (QSAR) models. plos.orgnih.gov These models learn the complex relationships between a molecule's structural features (descriptors) and its biological activity. nih.gov For a class of compounds like substituted propiophenones, a QSAR model could be trained on existing experimental data to predict the potential efficacy of new, unsynthesized derivatives as, for example, enzyme inhibitors or receptor modulators. plos.org This allows researchers to perform large-scale virtual screening of computationally generated libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving considerable time and resources. frontiersin.orgsysrevpharm.org
Generative AI for De Novo Design: Beyond screening existing virtual libraries, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch (de novo design). arxiv.orgarxiv.org These models can be trained on a dataset of known active compounds and then prompted to generate novel molecular structures that are predicted to be active against a specific biological target. arxiv.org For instance, a generative model could be tasked with designing novel propiophenone derivatives that maintain optimal binding features for a target protein while improving properties like synthetic accessibility or reducing predicted toxicity. arxiv.org
Below is a hypothetical data table illustrating how different AI models could be applied in the design phase for derivatives of the core propiophenone structure.
| AI/ML Application | Objective | Input Data for Model | Hypothetical Output for a Propiophenone Derivative |
| QSAR Modeling | Predict biological activity (e.g., pIC₅₀) | Molecular descriptors (e.g., LogP, TPSA, electronic properties) and known activity data of related compounds. | Predicted pIC₅₀ of 7.2 for a novel propiophenone analog. |
| Virtual Screening | Identify top candidates from a large virtual library | 3D structures of a virtual library of propiophenones; 3D structure of the biological target. | A ranked list of 100 propiophenone derivatives with the best-predicted binding affinity. |
| Generative AI (VAE/GAN) | Design novel molecules with desired properties | SMILES strings or graph representations of known active molecules. | Generation of 500 new, synthetically feasible propiophenone structures with high predicted activity and drug-likeness scores. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Structural features and experimental ADMET data for diverse molecules. | Prediction of low toxicity and high oral bioavailability for a designed compound. nih.gov |
This table is illustrative and represents potential applications of AI in the design of novel substituted propiophenones.
Machine Learning in Compound Synthesis
The synthesis of complex organic molecules like 4'-Methyl-3-(2-methylphenyl)propiophenone involves multi-step pathways where optimizing reaction conditions is crucial for achieving high yields and purity. AI and machine learning are emerging as indispensable tools for streamlining this process, from planning the synthetic route to refining the experimental conditions. researchgate.net
Retrosynthesis Planning: One of the most significant challenges in organic chemistry is devising a viable synthetic route for a target molecule. AI-powered retrosynthesis tools can deconstruct a complex molecule into simpler, commercially available precursors. illinois.educhemrxiv.org These models, often based on deep learning architectures like Transformers, are trained on vast databases of known chemical reactions. rsc.orgacs.org For this compound, a retrosynthesis algorithm might propose a disconnection via a Friedel-Crafts acylation reaction, identifying 2-methyl-hydrocinnamic acid (or its acid chloride) and toluene (B28343) as potential starting materials. chemtube3d.com By suggesting multiple plausible routes, these tools empower chemists to choose the most efficient and cost-effective pathway. cas.org
Reaction Condition Optimization: Machine learning models can navigate the complex, high-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to predict optimal conditions. nih.gov This is a paradigm shift from the traditional one-variable-at-a-time approach. researchgate.net For key reactions in the synthesis of substituted propiophenones, such as the Friedel-Crafts acylation, ML algorithms can be trained on experimental data to predict the reaction yield for different combinations of inputs. rsc.orgchemrxiv.org This predictive power allows for the in silico optimization of reactions before they are ever run in the lab, leading to higher yields, reduced waste, and faster development cycles. nih.gov
The following data table demonstrates a potential use case for an ML model in optimizing a key synthetic step for a substituted propiophenone.
| Parameter | Traditional Approach (Range Explored) | ML-Driven Optimization (Predicted Optimum) | Predicted Yield (%) |
| Catalyst | AlCl₃, FeCl₃, H₂SO₄ | Iron Zirconium Phosphate researchgate.net | 92% |
| Solvent | CS₂, Nitrobenzene, Solvent-free | Solvent-free researchgate.net | 92% |
| Temperature (°C) | 0 - 80 | 65 | 92% |
| Reaction Time (h) | 2 - 24 | 3.5 | 92% |
This table illustrates a hypothetical optimization of a Friedel-Crafts acylation reaction, a plausible step in the synthesis of this compound, guided by a machine learning model.
The integration of AI and ML into both the design and synthesis phases creates a powerful, cyclical workflow. researchgate.net Novel compounds designed by generative models can have their synthetic routes planned by retrosynthesis AI, and the individual steps of that synthesis can be optimized by ML models, accelerating the entire discovery pipeline for new substituted propiophenones and other valuable chemical entities.
Q & A
Q. Table 1. Common Impurities in Synthesis
| Impurity | Source | Detection Method |
|---|---|---|
| Unreacted toluene | Incomplete acylation | GC-MS (m/z 92) |
| Di-substituted byproduct | Over-acylation | HPLC (retention time 8.2 min) |
Q. Table 2. SHELXL Refinement Parameters
| Parameter | Value | Purpose |
|---|---|---|
| R-factor | <0.05 | Model accuracy |
| Max Δ/σ | <0.01 | Convergence criteria |
| Residual density | ±0.3 eÅ⁻³ | Electron density errors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
